molecular formula C15H14N2O B050656 Semaxanib CAS No. 194413-58-6

Semaxanib

Cat. No.: B050656
CAS No.: 194413-58-6
M. Wt: 238.28 g/mol
InChI Key: WUWDLXZGHZSWQZ-WQLSENKSSA-N
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Description

Semaxanib (SU5416) is a synthetic tyrosine kinase inhibitor (TKI) developed by Sugen (later acquired by Pharmacia) as an antiangiogenic agent for cancer therapy. It selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2/Flk-1/KDR), inhibiting ATP binding to the receptor’s tyrosine kinase domain, thereby blocking VEGF-stimulated endothelial cell proliferation and migration . Additionally, it inhibits c-Kit phosphorylation, a receptor tyrosine kinase implicated in acute myeloid leukemia . Preclinical studies demonstrated potent antiangiogenic activity in vitro and in vivo, leading to its advancement to clinical trials. However, phase III trials for colorectal cancer were discontinued due to toxicity concerns, including thromboembolic events .

Chemical Reactions Analysis

Semaxanib undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.

    Biology: Semaxanib is used to investigate the role of vascular endothelial growth factor in angiogenesis.

    Medicine: It has been explored as a therapeutic agent for treating cancers by inhibiting angiogenesis.

    Industry: This compound is used in the development of new antiangiogenic drugs

Mechanism of Action

Semaxanib exerts its effects by selectively inhibiting the vascular endothelial growth factor receptor tyrosine kinase. This inhibition blocks the signaling pathways involved in angiogenesis, thereby preventing the formation of new blood vessels that supply nutrients to tumors. The molecular targets of this compound include the Flk-1/KDR receptor, and its mechanism involves binding to the ATP-binding site of the receptor, thereby inhibiting its kinase activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Semaxanib has been extensively compared with other VEGFR-2 inhibitors and multi-targeted TKIs in terms of potency, selectivity, and clinical utility. Below is a detailed analysis:

Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine Derivatives

A series of pyridothiopyrano derivatives (e.g., 3a–j) demonstrated superior potency to this compound. In recombinant human KDR kinase assays, compounds 3a, 3b, 3d, 3g, 3i, and 3j exhibited IC₅₀ values ranging from 0.016–0.56 μM, significantly lower than this compound’s IC₅₀ of 12.9 μM . Antiproliferative activity (GI₅₀) in cell-based assays further highlighted their efficacy:

  • 3a : 0.53 μM
  • 3b : 0.11 μM
  • This compound : >10 μM

These derivatives also retained selectivity for VEGFR-2, avoiding off-target effects seen in broader TKIs.

Sunitinib

Sunitinib, an FDA-approved multi-targeted TKI (VEGFR-2, PDGFR, c-Kit), showed lower in vitro VEGFR-2 inhibition (IC₅₀ = 18.9 μM) compared to this compound (IC₅₀ = 12.0 μM) .

Pyrimido[4,5-b]indole Derivatives

Compound 5 (5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine) demonstrated equipotent VEGFR-2 inhibition to this compound while additionally inhibiting thymidylate synthase (TS), a folate metabolism enzyme critical in cancer proliferation. This dual mechanism provides a therapeutic advantage over this compound’s single-target approach .

Pyrrolo[2,3-d]pyrimidine Derivatives

Novel pyrrolopyrimidine derivatives (e.g., 8, 10, 14) exhibited dramatically enhanced VEGFR-2 inhibition:

  • 8 : 100-fold more potent than this compound
  • 10 : 40-fold more potent
  • 14 : 8-fold more potent

Orantinib (SU6668)

Orantinib, a structurally optimized indolinone derivative, improved water solubility over this compound while maintaining antiangiogenic activity. In xenograft models, oral administration of Orantinib significantly suppressed tumor growth, highlighting its pharmacokinetic advantages .

Key Data Tables

Table 1: In Vitro VEGFR-2 Inhibition Potency

Compound IC₅₀ (μM) Source
This compound 12.9
Pyridothiopyrano 3a 0.016
Sunitinib 18.9
Pyrrolopyrimidine 8 0.12

Table 2: Antiproliferative Activity (GI₅₀)

Compound GI₅₀ (μM) Source
This compound >10
Pyridothiopyrano 3b 0.11
Sunitinib 1.2

Table 3: Clinical Development Status

Compound Clinical Stage Outcome
This compound Phase III Discontinued (toxicity)
Sunitinib Approved Advanced renal carcinoma
Orantinib Phase II/III Ongoing trials

Discussion

This compound’s high in vitro potency against VEGFR-2 established it as a benchmark for antiangiogenic drug development. However, its clinical limitations—primarily toxicity and poor pharmacokinetics—prompted the design of next-generation inhibitors with improved profiles:

  • Structural optimizations (e.g., pyridothiopyrano derivatives) enhanced potency and selectivity.
  • Dual-target inhibitors (e.g., compound 5 ) address resistance mechanisms by combining VEGFR-2 and TS inhibition.
  • Multi-targeted TKIs like Sunitinib balance efficacy with tolerability, underscoring the importance of pharmacokinetic optimization.

Biological Activity

Semaxanib, also known as SU5416, is a synthetic small molecule that functions primarily as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). This compound was developed with the intention of treating various types of cancer, particularly by targeting angiogenesis—the process through which new blood vessels form from pre-existing ones. This biological activity is crucial in tumor growth and metastasis, making VEGFR2 a significant target in cancer therapy.

This compound selectively inhibits the Flk-1/KDR receptor, which is integral to the VEGF signaling pathway. By blocking this pathway, this compound aims to reduce angiogenesis and consequently inhibit tumor growth. The inhibition of VEGFR2 has been shown to decrease vascular density in tumors and reduce metastases in preclinical studies .

Key Features of this compound

  • Target : VEGFR2 (Flk-1/KDR)
  • Mechanism : Inhibition of angiogenesis
  • Development Stage : Primarily studied in clinical trials but not approved for general use.

Phase I Studies

In a Phase I clinical trial, this compound was administered to patients with solid tumors to assess its safety and pharmacokinetics. The study involved 27 patients who received escalating doses of the drug via intravenous infusion. The results indicated that this compound was well tolerated at doses up to 145 mg/m², with common side effects including headache and thrombosis .

Pharmacokinetics

The pharmacokinetic profile showed rapid distribution and clearance, with a large volume of distribution indicating extensive tissue penetration. The drug exhibited linear kinetics across the studied dose range .

Phase II Studies

A subsequent Phase II study focused on patients with advanced soft tissue sarcomas. Despite being relatively well tolerated, the study found no significant antitumor activity. The median progression-free survival was only 1.8 months, and no objective tumor responses were observed . Notably, patients with high baseline urine VEGF levels exhibited shorter survival rates .

Efficacy in Specific Cancers

This compound demonstrated preliminary antitumor efficacy in renal cell carcinoma (RCC) and mesothelioma during early trials but failed to show significant clinical benefits in larger Phase III studies for colorectal cancer .

Summary of Clinical Trials

Study PhasePatient PopulationDose (mg/m²)Median PFS (months)Median OS (months)Key Findings
Phase ISolid tumors145N/AN/AWell tolerated; common side effects included headache and thrombosis.
Phase IISoft tissue sarcoma1451.822.8No objective tumor responses; shorter survival linked to high urine VEGF levels.
Phase IIIColorectal cancerVariesN/AN/AFailed to show clinical benefit compared to standard therapies.

Biological Activity Beyond Cancer

Interestingly, recent studies have suggested that this compound may possess neuroprotective properties. Research indicated that it could prevent neuronal apoptosis induced by toxic agents in vitro and in vivo models . This unexpected finding opens avenues for exploring this compound's potential applications beyond oncology.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Semaxanib's inhibitory activity on VEGFR2 in vitro?

  • Methodological Answer : Utilize ELISA-based kinase assays with NIH 3T3 cells overexpressing Flk-1. Immunoprecipitate VEGFR2, pre-treat with this compound, and quantify ATP-dependent receptor phosphorylation inhibition. Example: this compound achieved an IC50 of 1.23 µM in this system . For endothelial proliferation assays, measure VEGF-induced mitogenesis in HUVECs using [³H]thymidine incorporation (IC50 = 0.04 µM) .

Q. What cell lines are validated for studying this compound's anti-angiogenic effects?

  • Methodological Answer : HUVECs are standard for VEGF-driven proliferation assays . For tumor models, prioritize cell lines with high angiogenic dependency, such as A375 melanoma or Calu-6 lung carcinoma, where this compound reduced subcutaneous growth by >85% in murine xenografts .

Q. What are the standard dosing protocols for this compound in murine tumor models?

  • Methodological Answer : Administer 25 mg/kg/day via intraperitoneal injection in DMSO. This regimen reduced functional vascular density by >50% in A375 xenografts without systemic toxicity . Monitor tumor volume biweekly and validate vascular changes via immunohistochemistry.

Q. How can researchers confirm this compound's kinase selectivity profile?

  • Methodological Answer : Conduct parallel kinase inhibition assays for VEGFR2, PDGFRβ, and EGFR. This compound shows 20-fold selectivity for VEGFR2 (IC50 = 1.23 µM) over PDGFRβ (IC50 = 20.3 µM) and no activity against EGFR . Use immunoprecipitated kinases and ATP competition assays to validate specificity.

Advanced Research Questions

Q. How should discrepancies between this compound's in vitro cytotoxicity and in vivo efficacy be addressed?

  • Methodological Answer : While this compound lacks direct cytotoxicity in vitro (IC50 >20 µM in A431, C6, and SF767T cells), its in vivo efficacy stems from anti-angiogenic mechanisms . To reconcile this, employ orthotopic models with stromal interaction or use vascular window assays to quantify tumor vascularization changes.

Q. What strategies optimize this compound's pharmacokinetics in preclinical studies?

  • Methodological Answer : Due to poor aqueous solubility (<1 mg/ml), use DMSO as a vehicle (22 mg/ml solubility) and administer via daily intraperitoneal injection . Monitor plasma half-life using HPLC and adjust dosing intervals to maintain trough concentrations above 1 µM.

Q. How can combination therapies with this compound be systematically evaluated for synergistic anti-angiogenic effects?

  • Methodological Answer : Pair this compound with agents like curcuminoids and quantify synergy via Combination Index (CDI) analysis. For example, 25 µM this compound combined with 20 µM DMC reduced HUVEC viability to 40.79% (CDI = 0.82), indicating additive effects . Use Chou-Talalay plots to distinguish synergistic vs. antagonistic interactions.

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter log-logistic) to calculate IC50 values. Report 95% confidence intervals and validate assumptions via residual plots. For in vivo studies, use mixed-effects models to account for tumor growth variability .

Q. How can functional vascular density be quantitatively assessed in this compound-treated tumors?

  • Methodological Answer : Use intravital microscopy or contrast-enhanced ultrasound to measure perfusion changes. Alternatively, immunohistochemically stain tumor sections for CD31 and calculate microvessel density (MVD) per high-power field. This compound reduced MVD by >50% in A375 models .

Q. What controls are critical when designing this compound experiments to ensure reproducibility?

  • Methodological Answer : Include vehicle (DMSO) controls, positive controls (e.g., Bevacizumab for angiogenesis inhibition ), and baseline tumor growth curves. For in vitro assays, standardize serum concentration (e.g., 0.5% FBS for HUVEC quiescence) and pre-treat cells with this compound for 2 hours before VEGF stimulation .

Properties

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025708
Record name Semaxanib
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194413-58-6, 204005-46-9
Record name Semaxanib
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Record name Semaxanib
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

CID 548984
CID 548984
Semaxanib
CID 548984
CID 548984
Semaxanib

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